1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO4 and its molecular weight is 211.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Tert-Butyloxycarbonylation Reagent
A novel tert-butyloxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), has been used for tert-butyloxycarbonylation of acidic proton-containing substrates, including phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids without a base. This method proceeds chemoselectively under mild conditions and achieves high yields, highlighting the utility of 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid in synthesizing complex molecules (Saito, Ouchi, & Takahata, 2006).
Synthesis of Novel Building Blocks
The regio-selective synthesis of novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid demonstrates the utility of tert-butyl groups in directing selective substitutions. This method allows for the creation of novel building blocks for further chemical synthesis, showcasing the versatility of this compound derivatives in synthetic chemistry (Nguyen, Schiksnis, & Michelotti, 2009).
Facile Synthesis of Deaza-Analogues
A facile synthesis method for deaza-analogues of the bisindole marine alkaloid topsentin has been developed using 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates. These compounds, except for one showing moderate activity, generally exhibited no significant anticancer activity, but their synthesis underscores the potential of this compound in the development of novel therapeutic agents (Carbone et al., 2013).
Generation and Trapping Reactions
The generation and trapping reactions of 1-tert-butoxycarbonyl-3,4-didehydro-1H-pyrrole highlight the reactive potential of this compound. The study demonstrates how the tert-butoxycarbonyl group adjusts the electron density, facilitating the formation of monoiodonium triflates through the interaction with electron-donating and withdrawing groups. This research provides insights into the chemical reactivity and potential applications of this compound in creating reactive intermediates for further chemical transformations (Liu et al., 1999).
Mechanism of Action
Target of Action
It’s known that the tert-butoxycarbonyl (boc) group is a common protecting group used in organic synthesis, particularly for amines . This suggests that the compound could interact with amines or amine-containing molecules in biological systems.
Mode of Action
The Boc group in the compound can be added to amines under aqueous conditions . The resonance stabilization puts a partial positive charge on the oxygen bonded to the t-butyl group, which facilitates its cleavage . This interaction with its targets results in the deprotection of the Boc group, revealing the underlying functional group .
Biochemical Pathways
The removal of the Boc group can unmask the amine functionality, allowing it to participate in further biochemical reactions .
Pharmacokinetics
The deprotection of the Boc group can also influence the compound’s metabolism and excretion .
Result of Action
The primary result of the compound’s action is the deprotection of the Boc group. This reveals the underlying amine functionality, allowing it to participate in further biochemical reactions . The compound’s action can therefore influence various molecular and cellular processes, particularly those involving amines.
Action Environment
The action of 1-(Tert-butoxycarbonyl)-1H-pyrrole-2-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s interaction with its targets . Additionally, the compound’s action can be influenced by the presence of other molecules, such as amines, in the environment .
Safety and Hazards
The safety data sheet for a similar compound, N-BOC-Piperidine-4-carboxylic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h4-6H,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUKTXCMKFFMBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553671 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90553671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117657-40-6 |
Source
|
Record name | 1-(tert-Butoxycarbonyl)-1H-pyrrole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90553671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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